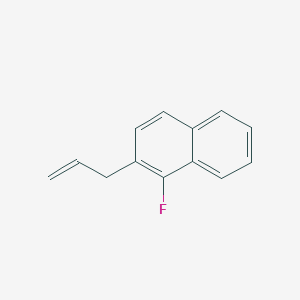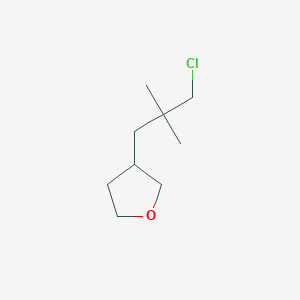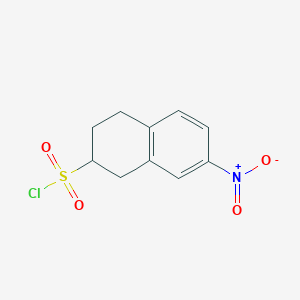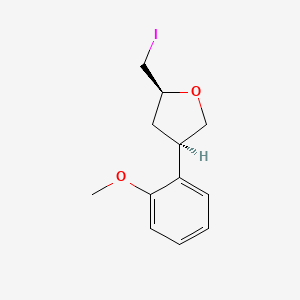![molecular formula C11H16ClNS B13191784 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNS and a molecular weight of 229.77 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a pyrrolidine ring substituted with a 4-methylphenylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-methylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives without the sulfanyl group.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s sulfanyl group can interact with various enzymes and receptors, potentially affecting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate biological processes through its interactions with proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16ClNS |
|---|---|
Peso molecular |
229.77 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfanylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NS.ClH/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H |
Clave InChI |
XIEPFKJYFXZCFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13191707.png)

![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid](/img/structure/B13191719.png)


![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)



![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)



